N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane

Description

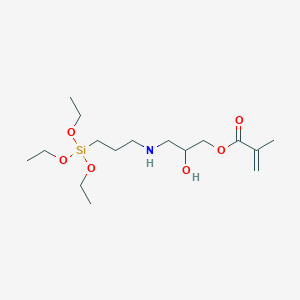

N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane (CAS: 96132-98-8) is a multifunctional organosilane coupling agent with a molecular formula of C₁₆H₃₃NO₆Si and a molecular weight of 363. It combines methacrylate, hydroxyl, and triethoxysilane groups, enabling covalent bonding with organic polymers (e.g., epoxy resins) and inorganic substrates (e.g., silica nanoparticles) . This compound is widely used to enhance interfacial adhesion in composite materials, particularly in coatings, adhesives, and reinforced polymers. Its methacryloxy group allows participation in free-radical polymerization, while the silane moiety facilitates hydrolysis and condensation with hydroxylated surfaces .

Properties

IUPAC Name |

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6Si/c1-6-21-24(22-7-2,23-8-3)11-9-10-17-12-15(18)13-20-16(19)14(4)5/h15,17-18H,4,6-13H2,1-3,5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCXOKXVIWTINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNCC(COC(=O)C(=C)C)O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96132-98-8 | |

| Record name | N-(3-METHACRYLOXY-2-HYDROXYPROPYL)-3-AMINOPROPYLTRIETHOXYSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane is a type of silicone macromonomer. Its primary targets are other macromolecular structures where it is desirable to incorporate siloxane units to improve properties such as oxygen permeability, release, emollient or low temperature properties associated with silicones.

Mode of Action

This compound interacts with its targets by copolymerizing with other acrylate monomers. The methacryloxypropyl group in the compound allows it to readily copolymerize with these monomers, facilitating its incorporation into the macromolecular structure.

Biochemical Pathways

The compound affects the biochemical pathways involved in polymerization. Specifically, it participates in “living” anionic ring opening polymerization (AROP), a process dedicated to forming block polymers. This process allows the compound to be incorporated into the macromolecular structure, enhancing its properties.

Result of Action

The result of the compound’s action is the formation of a copolymer with enhanced properties. For example, it can increase the properties generally associated with silicones without sacrificing mechanical properties and without forming microdomains of polysiloxanes, which can compromise both optical and mechanical properties.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be readily copolymerized with other acrylate monomers. This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions.

Biological Activity

N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane (often abbreviated as MAPE) is a silane coupling agent that has garnered attention in various fields, particularly in biomedical applications. Its unique structure allows it to serve as a bridge between organic and inorganic materials, enhancing the properties of composites and coatings.

- Molecular Formula : C₁₇H₃₈O₆Si₃

- Molecular Weight : 422.74 g/mol

- Purity : 96%

- Density : 0.969 g/mL

- Flash Point : 180 °C

- Refractive Index : 1.434

- Viscosity : 20 cSt at 25 °C

These properties facilitate its use in various formulations, including adhesives and coatings, where enhanced adhesion and durability are required.

MAPE exhibits biological activity primarily through its ability to modify surfaces and enhance biocompatibility. The methacrylate group allows for polymerization, which can be utilized to create hydrogels or coatings that improve cell adhesion and proliferation.

Case Studies and Research Findings

-

Cell Adhesion Studies

- Research indicates that MAPE-modified surfaces promote higher adhesion rates for fibroblast and epithelial cells compared to unmodified surfaces. This property is crucial for applications in tissue engineering and regenerative medicine.

-

Antimicrobial Properties

- A study demonstrated that MAPE can be incorporated into polymeric materials to impart antimicrobial properties. The modified surfaces showed reduced bacterial colonization, making them suitable for medical devices.

-

Drug Delivery Systems

- MAPE has been explored as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This characteristic enhances the controlled release of drugs, improving their efficacy.

Comparative Biological Activity Table

| Study Focus | MAPE Effectiveness | Reference |

|---|---|---|

| Cell Adhesion | High | |

| Antimicrobial Activity | Moderate | |

| Drug Release Control | Effective |

Safety and Toxicity

While MAPE shows promising biological activity, safety assessments are critical. Preliminary studies suggest that MAPE exhibits low cytotoxicity in vitro, although further in vivo studies are necessary to fully understand its safety profile.

Scientific Research Applications

Polymer Composites

MAPTMS is widely used as a coupling agent in polymer composites. Its methacryloxy group allows for the formation of covalent bonds with polymer matrices, enhancing mechanical properties such as tensile strength and impact resistance. Studies have shown that incorporating MAPTMS into epoxy resins significantly improves adhesion and durability against environmental factors .

Coatings and Sealants

In the coatings industry, MAPTMS serves as an effective adhesion promoter for various substrates, including metals and glass. Its ability to form stable siloxane bonds with surfaces results in improved corrosion resistance and longevity of coatings. Research indicates that coatings formulated with MAPTMS exhibit superior performance in harsh environments compared to traditional systems .

Drug Delivery Systems

MAPTMS has been investigated for use in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. The silane's functional groups facilitate the attachment of therapeutic agents, allowing for targeted delivery and controlled release mechanisms. Case studies have demonstrated its effectiveness in delivering anticancer drugs, improving therapeutic outcomes while minimizing side effects .

Tissue Engineering

In tissue engineering, MAPTMS is utilized to modify scaffold materials to enhance cell adhesion and proliferation. By incorporating MAPTMS into polymer scaffolds, researchers have observed improved cellular responses, which are crucial for successful tissue regeneration. The compound's ability to promote cell-surface interactions has been pivotal in developing effective biomaterials for regenerative medicine .

Silanization of Surfaces

MAPTMS is employed in the silanization process, where it modifies the surface properties of materials such as glass, ceramics, and metals. This process enhances hydrophobicity or hydrophilicity depending on the desired application. For instance, treating surfaces with MAPTMS can improve their wettability and adhesion characteristics, making them suitable for various applications in electronics and optics .

Anti-Fogging Treatments

Recent studies have explored the use of MAPTMS in anti-fogging treatments for optical devices. The silane's unique properties allow it to create a hydrophilic surface that reduces fog formation on lenses and screens, thereby enhancing visibility and performance in humid conditions .

Case Studies

Comparison with Similar Compounds

Key Observations :

- MH-TEOS uniquely incorporates a methacryloxy group, enabling covalent integration into polymer networks via radical polymerization, unlike APTES or diamino silanes .

- The hydroxyl group in MH-TEOS enhances hydrogen bonding with polar substrates, improving interfacial adhesion in epoxy composites .

Thermo-Mechanical Performance in Epoxy Resins

A molecular dynamics study compared silane-grafted silica nanoparticles in epoxy resins :

| Silane Grafted on SiO₂ | Elastic Modulus (GPa) | Shear Modulus (GPa) | ΔTg (vs. Pure Epoxy) |

|---|---|---|---|

| APTES | +18% | +22% | +15–16 K |

| N-(2-Aminoethyl)-...trimethoxysilane | +32% | +37% | +40–41 K |

| MH-TEOS (hypothetical)* | N/A | N/A | +24–27 K† |

†Hypothesized based on structural similarity to the third compound in , which has a longer chain but lacks methacryloxy groups.

Findings :

- Diamino silanes (e.g., N-(2-aminoethyl)-...) show superior Tg improvement (+40–41 K) due to increased crosslinking density from dual amine groups .

- MH-TEOS’s methacryloxy group may limit amine availability for epoxy curing, reducing Tg enhancement compared to diamino silanes.

Adsorption Performance in Functionalized Silica

A study on dysprosium (Dy³⁺) adsorption compared amino- and carboxyl-functionalized mesoporous silica (MPS) :

| Functionalization | Adsorption Capacity (µg Dy³⁺/mg) | Reusability (10 cycles) | Morphology |

|---|---|---|---|

| APTES (-NH₂) | 8.2 | 85% | Spherical |

| N-(2-Aminoethyl)-... (-2ENH₂) | 10.1 | 90% | Spherical |

| N-(6-Aminohexyl)-... (-2HNH₂) | 12.5 | 95% | Sheet-like |

| MH-TEOS (carboxyl derivative) | 13.3* | ~100% | Sheet-like |

*Carboxyl-functionalized derivative of MH-TEOS (hypothetical).

Q & A

Q. What are the critical safety protocols and storage conditions for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to acute toxicity risks (H303: harmful if swallowed; H313/H333: skin contact/inhalation hazards) .

- Ventilation : Conduct experiments in fume hoods to minimize vapor exposure, as the compound is supplied in 50% ethanol, which poses flammability risks (flash point: 212.9°C) .

- Storage : Store at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks). Aliquot to avoid repeated freeze-thaw cycles, which may induce hydrolysis .

- Waste Management : Segregate waste into sealed containers labeled for organosilanes and dispose via licensed hazardous waste contractors .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- FTIR Analysis : Confirm methacryloxy groups via C=O stretch at ~1700 cm⁻¹ and Si-O-C bonds at 1100–1000 cm⁻¹. Hydrolysis byproducts (e.g., silanol groups) appear as broad -OH stretches near 3400 cm⁻¹ .

- NMR Spectroscopy : Use ¹H NMR (CDCl₃) to identify ethoxy protons (δ 1.2 ppm, triplet), methacryloxy vinyl protons (δ 5.7–6.1 ppm), and hydroxyl protons (δ 2.5 ppm, broad) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 364.53 (C₁₆H₃₃NO₆Si) .

Advanced Research Questions

Q. What methodologies optimize its use as a bifunctional coupling agent in surface modification of silica nanoparticles?

Methodological Answer:

- Surface Activation : Pre-treat silica with piranha solution (3:1 H₂SO₄:H₂O₂) to increase surface -OH density .

- Silanization Protocol : React 2% (v/v) silane in ethanol/water (95:5) at pH 4.5 (acetic acid) for 4 hours at 60°C. Rinse with ethanol to remove physisorbed layers .

- Functionalization Validation :

Q. How does this compound enhance the performance of lithium-ion sorbent materials?

Methodological Answer:

- Mechanism : The methacryloxy group enables covalent integration into polymer scaffolds, while silane anchors bind to delithiated metal oxides (e.g., MnO₂ or TiO₂) .

- Synthesis :

- Graft silane (5 wt%) onto lithium-ion sieve particles via sol-gel in anhydrous toluene at 110°C for 12 hours .

- UV-initiate polymerization with ethylene glycol dimethacrylate (EGDMA) to form porous networks .

- Performance Metrics :

- Adsorption capacity increases by 30–40% compared to ungrafted sieves (e.g., 35 mg Li⁺/g vs. 25 mg Li⁺/g) .

- Hydrolytic stability in brine (pH 8.5) exceeds 50 cycles without significant capacity loss .

Q. What strategies resolve contradictions in its hydrolytic stability across different pH conditions?

Methodological Answer:

- Degradation Pathways :

- Alkoxy (Si-OEt) hydrolysis dominates at pH >7 (half-life: 48 hours at pH 9), while methacrylate ester cleavage occurs at pH <4 (half-life: 72 hours at pH 3) .

- Stabilization Methods :

- Add 1 mM chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis .

- Use aprotic solvents (e.g., THF) for reactions requiring neutral conditions .

- Analytical Validation :

- Monitor hydrolysis via ²⁹Si NMR: Q³ (siloxane crosslinks) at -110 ppm vs. T² (partially hydrolyzed) at -57 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.